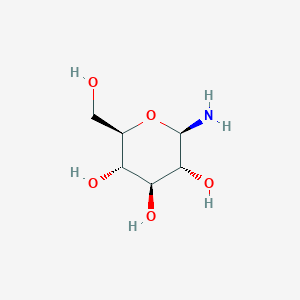

beta-D-Glucopyranosylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWOEQFAYSXBRK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223153 | |

| Record name | Glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7284-37-9 | |

| Record name | Glucopyranosylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of beta-D-Glucopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-D-Glucopyranosylamine is a monosaccharide derivative that serves as a versatile building block in glycochemistry and a key intermediate in various biological and industrial processes. As the product of the condensation of glucose with ammonia, it represents the simplest glycosylamine and is a precursor to a wide array of more complex glycoconjugates. Its inherent reactivity and structural similarity to natural carbohydrates make it a compound of significant interest in drug discovery, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, reactivity, and its role in biological systems.

Physicochemical Properties

The fundamental physical and chemical properties of this compound and its N-acetyl derivative are summarized below. While specific quantitative data for the parent compound is limited in publicly available literature, data for the closely related beta-D-glucosamine and the N-acetyl derivative provide valuable insights.

| Property | This compound | 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine | beta-D-Glucosamine |

| Molecular Formula | C₆H₁₃NO₅[1] | C₈H₁₆N₂O₅ | C₆H₁₃NO₅ |

| Molecular Weight | 179.17 g/mol [1] | 220.22 g/mol | 179.17 g/mol [2] |

| Melting Point | Not reported | 60 °C; decomposes at 103-112 °C[3] | 88 °C[2] |

| Specific Rotation ([α]D) | Not reported | Not reported | Not reported for the amine, but for β-D-glucopyranose: +18.7°[4] |

| Solubility | Soluble in water | Practically insoluble in water[5] | Soluble in water |

| Appearance | Crystalline solid | White powder[3] | Crystalline solid |

Synthesis and Purification

The primary route for the synthesis of this compound involves the reaction of D-glucose with an amine source, typically ammonia or an ammonium salt. Several methods have been reported, with variations in reaction conditions and yields.

Experimental Protocol: Synthesis from D-Glucose and Ammonium Bicarbonate

This protocol is adapted from a widely used method for the synthesis of glycosylamines.[6]

Materials:

-

D-glucose

-

Ammonium bicarbonate (NH₄HCO₃)

-

Concentrated ammonia solution (NH₄OH)

-

Methanol

-

Diethyl ether

Procedure:

-

A solution of D-glucose (e.g., 10 g) in a minimal amount of water is prepared.

-

To this solution, a saturated aqueous solution of ammonium bicarbonate is added, followed by concentrated ammonia solution. The reaction is typically carried out in a sealed vessel.

-

The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) for a specified period (e.g., 24-48 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.

-

The resulting residue is triturated with methanol to induce crystallization. The crude product is collected by filtration.

Experimental Protocol: Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization.[7][8]

Procedure:

-

The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., methanol/water or ethanol/water).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

The purified crystals are dried under vacuum to yield pure this compound.

Workflow for the synthesis and purification of this compound.

Spectral Properties

Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~4.5 (d, J ≈ 8.5 Hz) | ~85 |

| 2 | ~2.8 | ~58 |

| 3 | ~3.5 | ~75 |

| 4 | ~3.4 | ~72 |

| 5 | ~3.4 | ~78 |

| 6 | ~3.8, ~3.7 | ~63 |

Note: These are predicted values and may vary based on experimental conditions.

Reactivity and Stability

The chemical behavior of this compound is dictated by the presence of the nucleophilic amino group at the anomeric center and the multiple hydroxyl groups on the pyranose ring.

N-Acylation

The primary amino group is readily acylated by various acylating agents, such as acyl chlorides and anhydrides, to form stable N-acyl-beta-D-glucopyranosylamines.[4] This reaction is fundamental to the synthesis of a wide range of derivatives with diverse biological activities. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism of N-acylation of this compound.

Maillard Reaction

In the presence of reducing sugars, amino compounds like this compound can participate in the Maillard reaction, a complex series of reactions that lead to the formation of a wide variety of products, including brown pigments (melanoidins) and flavor compounds.[9][10][11] This reaction is of great importance in food chemistry. The initial step involves the condensation of the amino group with the carbonyl group of a reducing sugar to form a Schiff base, which then rearranges to an Amadori product.[10]

Stability

Glycosylamines are generally unstable in aqueous solutions, particularly under acidic conditions, where they can hydrolyze back to the parent sugar and amine.[12] The stability is influenced by pH, temperature, and the nature of the substituents on the sugar and the amine.

Biological Relevance and Drug Development

This compound and its derivatives have garnered significant attention in the field of drug development, primarily as inhibitors of enzymes involved in carbohydrate metabolism.

Inhibition of Glycogen Phosphorylase

A prominent example is the inhibition of glycogen phosphorylase (GP), a key enzyme in the regulation of blood glucose levels.[6][10][13] N-acyl derivatives of this compound have been shown to be potent inhibitors of GP.[13] These compounds act as glucose analogs, binding to the catalytic site of the enzyme and stabilizing its inactive T-state conformation.[13] This allosteric inhibition prevents the breakdown of glycogen to glucose-1-phosphate, thereby reducing glucose production.

Inhibition of Glycogen Phosphorylase by N-Acyl-beta-D-glucopyranosylamine.

Conclusion

This compound is a fundamental molecule in carbohydrate chemistry with significant implications for biological and pharmaceutical research. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of a diverse range of glycoconjugates. The ability of its derivatives to act as potent enzyme inhibitors, particularly in the context of glycogen metabolism, highlights its potential as a scaffold for the design of novel therapeutic agents. Further exploration of its properties and applications will undoubtedly continue to fuel advancements in glycobiology and drug discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. beta-D-Glucosamine | C6H13NO5 | CID 441477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pure beta-D-glucopyranose has a specific rotation of [alpha]=+18.7, the a.. [askfilo.com]

- 5. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucose analogue inhibitors of glycogen phosphorylase: from crystallographic analysis to drug prediction using GRID force-field and GOLPE variable selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 12. researchgate.net [researchgate.net]

- 13. N-acetyl-beta-D-glucopyranosylamine: a potent T-state inhibitor of glycogen phosphorylase. A comparison with alpha-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

beta-D-Glucopyranosylamine chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-Glucopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of this compound. It is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of this fundamental glycosylamine.

Chemical Structure and Stereochemistry

This compound is a monosaccharide derivative in which the anomeric hydroxyl group of beta-D-glucose is replaced by an amino group. Its structure is fundamental to the synthesis of a wide range of biologically active compounds and glycoconjugates.

The molecule consists of a six-membered tetrahydropyran ring, referred to as a pyranose ring. The stereochemistry is defined by two key features:

-

"D" Configuration : This designation refers to the configuration at the stereocenter furthest from the anomeric carbon (C1), which is C5. In D-glucose and its derivatives, the hydroxyl group (or in this case, the -CH₂OH group) on C5 is on the same side as the hydroxyl group on the chiral carbon of D-glyceraldehyde in a Fischer projection, conventionally drawn to the right.

-

"beta (β)" Anomer : This describes the stereochemistry at the anomeric carbon (C1). In the β anomer of D-sugars, the amino group at C1 is in the equatorial position, pointing "up" on the same side of the ring as the -CH₂OH group at C5 in the standard chair conformation. The α anomer, by contrast, would have the amino group in the axial position.

The most stable conformation for the pyranose ring is the chair conformation, specifically the ⁴C₁ chair, where C4 is above and C1 is below the plane of the ring.[1]

Caption: Chair conformation of this compound.

Quantitative Structural Data

Crystallographic Data (Reference)

The following table summarizes typical bond lengths and angles for a pyranose ring, based on crystallographic data of related glycosylamines. These values are representative and can vary slightly between different derivatives and crystal packing environments.

| Parameter | Typical Value (Å or °) | Atoms Involved |

| Bond Lengths | ||

| C-C (ring) | 1.52 - 1.54 Å | C1-C2, etc. |

| C-O (ring) | 1.42 - 1.44 Å | C1-O5, C5-O5 |

| C1-N (anomeric) | ~1.46 Å | C1-N |

| C-O (hydroxyl) | 1.41 - 1.43 Å | C2-O2, etc. |

| Bond Angles | ||

| C-O-C (ring) | ~113° | C5-O5-C1 |

| O-C-C (ring) | 108 - 112° | O5-C1-C2, etc. |

| C-C-C (ring) | 109 - 112° | C1-C2-C3, etc. |

Data are generalized from crystallographic studies of related compounds such as 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine.[1]

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of glycosylamines in solution. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic environment and the dihedral angles between protons, respectively.

The following data is for this compound uronic acid, a closely related analogue, and provides a strong indication of the expected values for the target molecule.[2][3]

| Proton | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling Constants (J, Hz) |

| H-1 | ~4.5 - 4.8 | ~85 - 88 | J₁,₂ ≈ 8-9 Hz (trans-diaxial) |

| H-2 | ~3.0 - 3.2 | ~74 - 76 | J₂,₃ ≈ 9-10 Hz |

| H-3 | ~3.4 - 3.6 | ~77 - 79 | J₃,₄ ≈ 9-10 Hz |

| H-4 | ~3.3 - 3.5 | ~71 - 73 | J₄,₅ ≈ 9-10 Hz |

| H-5 | ~3.6 - 3.8 | ~77 - 79 | - |

| H-6a/b | ~3.7 - 3.9 | ~62 - 64 | - |

Note: Data acquired in D₂O. Chemical shifts are approximate and can be influenced by solvent, pH, and temperature.[2] The large coupling constant between H-1 and H-2 (J₁,₂) is characteristic of a trans-diaxial relationship, which definitively confirms the β-anomeric configuration.

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing beta-D-glucopyranosylamines involves the reaction of the parent sugar with a saturated aqueous solution of an ammonium salt, such as ammonium bicarbonate or ammonium carbamate.[4] This approach often avoids the need for complex protective group chemistry.[5][6]

General Protocol:

-

Dissolution: D-glucose is dissolved in a saturated aqueous solution of ammonium carbamate.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C) for an extended period (e.g., 24 hours). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or NMR.

-

Equilibrium: The reaction typically results in an equilibrium mixture containing the desired β-glycosylamine, a smaller fraction of the α-anomer (around 7-8%), and potentially minor byproducts like bis(β-D-glucopyranosyl)amine.[4][6]

-

Work-up and Purification: Upon completion, the volatile ammonium salts are removed under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to isolate the this compound.

Caption: Workflow for synthesis and characterization.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure, stereochemistry, and purity of the product.

-

Methodology: The purified sample is dissolved in a suitable deuterated solvent (e.g., D₂O). 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired.

-

Analysis: The β-configuration is confirmed by the large axial-axial coupling constant (J ≈ 8-9 Hz) between H-1 and H-2. The full proton and carbon spectra are assigned using 2D correlation experiments.[2]

X-ray Crystallography:

-

Purpose: To determine the precise three-dimensional structure, including bond lengths, bond angles, and conformation in the solid state.

-

Methodology:

-

Crystallization: Single crystals of the compound are grown, often by slow evaporation of a solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.[1]

-

-

Analysis: The resulting structural model confirms the ⁴C₁ chair conformation and the β-anomeric nature of the glycosylamine.[1]

Application in Drug Development

This compound serves as a crucial synthetic intermediate for creating more complex molecules with therapeutic potential. Its amino group provides a convenient handle for derivatization. For example, N-acyl derivatives of this compound have been synthesized and investigated as inhibitors of human liver glycogen phosphorylase, a key target for the management of type 2 diabetes.[7] The pyranose ring acts as a scaffold that mimics the natural substrate, while the attached N-acyl group can be modified to optimize binding to the target enzyme's active site.

Caption: Use of this compound in synthesis.

References

- 1. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to beta-D-Glucopyranosylamine: Discovery, Synthesis, and Properties

This technical guide provides a comprehensive overview of beta-D-Glucopyranosylamine, a foundational molecule in carbohydrate chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in the history, synthesis, and physicochemical properties of this compound and its derivatives.

Discovery and History

The history of this compound is rooted in the early explorations of carbohydrate chemistry. While a definitive singular "discovery" is not well-documented, the foundational work on the synthesis of glycosylamines was laid in the early 20th century. Key contributions that paved the way for the understanding and preparation of these compounds include the work of Brigl and Keppler, first reported in Hoppe-Seyler's Zeitschrift für Physiologische Chemie in 1929.[1] Their investigations into carbohydrates and their derivatives were instrumental in establishing methods for the formation of the glycosidic amine linkage.

Further advancements in the synthesis and characterization of related compounds were made by researchers such as Niemann and Hays, whose work on N-acetyl-d-glucosamine was published in the Journal of the American Chemical Society in 1940.[2] These early studies established the fundamental principles for the synthesis of glycosylamines, which are now recognized as important intermediates in the synthesis of a wide range of biologically active molecules.[3]

Physicochemical Properties

This compound is a white, crystalline solid. Its structure, consisting of a glucose molecule with an amino group at the anomeric carbon, makes it a chiral and highly functionalized molecule. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₅ | [4][5] |

| Molecular Weight | 179.17 g/mol | [4][5] |

| CAS Number | 7284-37-9 | [4] |

| Appearance | White powder | [6] |

| Solubility | Soluble in water. | [7] |

| Melting Point | Data for the parent compound is not readily available. The related compound, 2-acetamido-2-deoxy-β-D-glucopyranosylamine, has a melting point of 60 °C. | [6] |

Spectroscopic Data:

Detailed spectroscopic data for the parent this compound is not consistently reported in readily available literature. However, extensive NMR and IR studies have been conducted on its parent monosaccharide, D-glucose, and its N-acetylated derivatives, providing a strong basis for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy: The NMR spectra of D-glucopyranose have been thoroughly assigned.[3][8][9] For beta-D-glucopyranose, the anomeric proton (H-1) typically appears as a doublet around 4.5-4.7 ppm with a coupling constant (J) of approximately 8 Hz, characteristic of a trans-diaxial relationship with H-2. The corresponding anomeric carbon (C-1) resonates around 97-98 ppm.[3] Upon amination at the C-1 position to form this compound, shifts in these key signals are expected.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorptions for O-H, N-H, C-H, and C-O bonds. Broad absorptions in the region of 3200-3600 cm⁻¹ would correspond to O-H and N-H stretching vibrations. C-H stretching vibrations are typically observed between 2800 and 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-O stretching and various bending vibrations, which are characteristic of the pyranose ring structure.[10][11]

Synthesis of this compound

The synthesis of glycosylamines can be achieved through the reaction of a reducing sugar with an amine. A common and effective method for the preparation of this compound involves the reaction of D-glucose with ammonia in the presence of ammonium bicarbonate.

Experimental Protocol

The following protocol is based on established methods for the synthesis of glycosylamines.[12]

Materials:

-

D-Glucose

-

Ammonium bicarbonate

-

Concentrated aqueous ammonia

-

Methanol

-

Ethanol

Procedure:

-

Dissolve D-glucose in a minimal amount of water.

-

To this solution, add a concentrated aqueous solution of ammonia followed by one equivalent of ammonium bicarbonate.

-

Stir the reaction mixture at a controlled temperature (e.g., 42 °C) for an extended period (e.g., 36 hours) to ensure the quantitative formation of the glycosylamine.[12]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, remove the volatile reagents (ammonia and ammonium bicarbonate) by lyophilization or evaporation under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Diagram of the Synthesis Workflow:

Biological Significance and Applications

While specific signaling pathways for the parent this compound are not extensively described in the current literature, glycosylamines, in general, are of significant interest in medicinal chemistry and drug development. They serve as versatile building blocks for the synthesis of a wide array of glycoconjugates with diverse biological activities.[3]

Derivatives of this compound have been investigated for various therapeutic applications, including their potential as:

-

Enzyme inhibitors: N-substituted derivatives have been synthesized as potential metabolic inhibitors.[13]

-

Antimicrobial agents: Certain glycosylamine derivatives have shown promise as antibacterial or antiviral drugs.

-

Drug delivery vehicles: The carbohydrate moiety can be used to target specific cells or tissues.

The amino group at the anomeric position provides a convenient handle for chemical modification, allowing for the attachment of various functional groups, peptides, or lipids to create novel therapeutic agents.

Conclusion

This compound is a molecule with a rich history in carbohydrate chemistry. While its direct biological roles are still an area of active investigation, its importance as a synthetic intermediate is well-established. The synthetic methodologies are well-developed, providing a reliable route to this valuable compound. Further research into the biological activities of this compound and its derivatives holds promise for the development of new therapeutic agents.

References

- 1. books.google.cn [books.google.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2-Acetamido-2-deoxy-b- D -glucopyranosylamine 97 HPLC 4229-38-3 [sigmaaldrich.com]

- 7. contaminantdb.ca [contaminantdb.ca]

- 8. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of β-D-Glucopyranosylamine and Its Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Glucopyranosylamine and its derivatives are a fundamentally important class of molecules found throughout the natural world. While often present as complex conjugates, their core structure forms the basis of critical biological components. The most prominent natural occurrence of these derivatives is in the form of N-linked glycans, which are oligosaccharide chains attached to the amide nitrogen of asparagine residues in proteins. This N-glycosylation is a vital co- and post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1][2] Beyond their role in glycoproteins, simpler β-D-glucopyranosylamine derivatives are also found in plants and other organisms, often involved in metabolic and signaling pathways. This technical guide provides an in-depth exploration of the natural occurrence of β-D-glucopyranosylamine and its derivatives, detailing their biosynthesis, biological significance, and the experimental protocols for their study.

Natural Occurrence and Biological Significance

The vast majority of naturally occurring β-D-glucopyranosylamine derivatives are found as N-linked glycans on proteins. This modification is essential for the proper functioning of a vast array of proteins in eukaryotes and archaea, with a rarer occurrence in bacteria.[1]

N-Linked Glycans in Eukaryotes:

In eukaryotic cells, N-glycosylation is a complex process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[3] This process ensures the proper folding and quality control of newly synthesized proteins.[4] The attached N-glycans can also modulate the function of mature proteins, acting as switches for biological activity.[1] They are integral to cell-cell adhesion, immune responses, and signaling pathways.[1][5] The specific profile of N-glycans on a protein can vary depending on the cell type and physiological state, and alterations in glycosylation patterns are often associated with diseases such as cancer.[5][6]

Derivatives in Plants:

In addition to their presence in glycoproteins, simpler derivatives of β-D-glucopyranosylamine are found in plants. A notable example is β-D-glucopyranosyl abscisate, a conjugate of the plant hormone abscisic acid. This derivative is involved in the transport and storage of the hormone, playing a role in the plant's response to environmental stress.[7][8]

Quantitative Data on Natural Occurrence

The abundance and composition of β-D-glucopyranosylamine derivatives, particularly N-glycans, vary significantly across different organisms, tissues, and even individual proteins. The following tables summarize some quantitative data available in the literature.

Table 1: Relative Abundance of N-Glycan Types on a Therapeutic Monoclonal Antibody

| N-Glycan Type | Relative Abundance (%) |

| Fucosylated with one terminal galactose | 50 - 55 |

| Fucosylated with two terminal galactose units | 14 - 18 |

| Fucosylated with no terminal galactose | 27 - 31 |

| Sialylated glycans | Low levels |

| High-mannose (Man5) | Not significant |

Data synthesized from a study on a therapeutic monoclonal antibody.[9]

Table 2: Concentration of β-D-Glucopyranosyl Abscisate in Xanthium Leaves

| Condition | Concentration (nmol/g fresh weight) |

| Turgid leaves | 3.6 |

| Leaves after seven wilting-recovery cycles | 22.9 |

Data from a study on the quantification of β-D-glucopyranosyl abscisate in response to water stress.[7]

Table 3: Bioactivity of Selected Natural N-Glycoside Derivatives

| Compound | Source | Biological Activity | IC50 Value |

| Macrolobin | Macrolobium latifolium | Acetylcholinesterase inhibition | 0.8 µM |

| Uncinoside A | Selaginella uncinata | Anti-RSV activity | 6.9 µg/mL |

| Uncinoside B | Selaginella uncinata | Anti-RSV activity | 1.3 µg/mL |

Data from a review on naturally occurring chromone glycosides.[10]

Biosynthesis and Signaling Pathways

The biosynthesis of N-linked glycans is a highly regulated and complex pathway that is crucial for cellular function. Alterations in this pathway can lead to aberrant glycosylation, which is a hallmark of many diseases, including cancer.

N-Glycan Biosynthesis Pathway

The synthesis of N-linked glycans begins on the cytosolic face of the endoplasmic reticulum and continues within the ER lumen and the Golgi apparatus. A precursor oligosaccharide is assembled on a lipid carrier called dolichol phosphate and then transferred en bloc to nascent polypeptide chains. This precursor is subsequently trimmed and modified by a series of glycosidases and glycosyltransferases as the glycoprotein moves through the secretory pathway.

References

- 1. Glycosylation - Wikipedia [en.wikipedia.org]

- 2. N-glycosylation profiling of Proteins - Creative Proteomics [creative-proteomics.com]

- 3. Functional roles of <i>N</i>‐glycans in cell signaling and cell adhesion in cancer [ouci.dntb.gov.ua]

- 4. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional roles of N-glycans in cell signaling and cell adhesion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of N-glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Quantitation of β-d-Glucopyranosyl Abscisate from Leaves of Xanthium and Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to beta-D-Glucopyranosylamine (CAS: 7284-37-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-D-Glucopyranosylamine is a monosaccharide derivative that serves as a pivotal building block in carbohydrate chemistry. Its unique structure, featuring an amino group at the anomeric carbon, renders it a versatile precursor for the synthesis of a wide array of glycoconjugates, including N-acyl-beta-D-glucopyranosylamines and various enzyme inhibitors. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and a review of the biological activities associated with its derivatives, offering insights into its potential applications in drug discovery and development.

Core Compound Properties

This compound is the amine analog of beta-D-glucose, where the anomeric hydroxyl group is replaced by an amino group. This substitution significantly influences its chemical reactivity and stability.

| Property | Value | Source |

| CAS Number | 7284-37-9 | - |

| Molecular Formula | C6H13NO5 | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| Synonyms | 1-Amino-1-deoxy-beta-D-glucopyranose, Glucopyranosylamine | [2] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in water | [3] |

| Stability | Unstable in aqueous solutions, prone to hydrolysis and the formation of diglucosylamines in concentrated solutions. More stable as a carbamate salt. | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of D-glucose with an ammonia source. Several methods have been developed to improve yield and purity, with a focus on aqueous reaction conditions.

Experimental Protocol: Aqueous Synthesis from D-Glucose

A patented method allows for the quantitative preparation of glucosylamine from glucose in an aqueous solution.[2]

Materials:

-

D-Glucose

-

Ammonium bicarbonate (NH₄HCO₃)

-

Aqueous ammonia (16M)

-

Deionized water

Procedure:

-

Prepare a solution with the following concentrations:

-

D-Glucose: 0.2 M - 0.4 M

-

Ammonium bicarbonate: 0.2 M

-

Aqueous ammonia: 16 M

-

-

Maintain the reaction mixture at 42°C for 36 hours.

-

The resulting solution contains quantitatively formed glucosylamine, which can be used directly for subsequent reactions, such as acylation, after lyophilization.[2]

Reaction Kinetics and Yield Optimization

A systematic study on the synthesis of the related compound, β-D-glucopyranuronosylamine, in water provides valuable insights into the reaction kinetics.[3] The reaction of a sugar with ammonia and/or volatile ammonium salts in water yields a mixture of the β-glycosylamine and its corresponding carbamate.[3]

| Reaction Condition | Key Observations |

| Ammonia/Ammonium Salt Concentration | Higher concentrations generally lead to a faster conversion of the starting sugar.[3] |

| Ammonium Carbamate | The use of saturated ammonium carbamate results in the fastest reaction rates and the highest final yields of the glycosylamine/carbamate mixture.[3] |

| Reaction Time | For many protocols, significant yields are achieved after 24 hours.[3] |

| Byproducts | The formation of bis(β-D-glucopyranosyl)amine is generally low, typically less than 3%.[3] |

Chemical Reactivity and Derivatization

This compound is a key intermediate in the synthesis of N-acylglycosylamines, which have applications as detergents and potential enzyme inhibitors.[5] The amino group at the anomeric position is a potent nucleophile, readily reacting with acylating agents.[6]

Workflow for N-Acyl-beta-D-glucopyranosylamine Synthesis

The following diagram illustrates a typical workflow for the synthesis of N-acyl-beta-D-glucopyranosylamines starting from D-glucose.

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data for this compound is limited. However, general characteristics can be inferred from studies on related glycosylamines.

| Technique | Expected Characteristics |

| ¹H NMR | The anomeric proton (H-1) is expected to appear as a doublet at a chemical shift distinct from the other sugar protons, with a coupling constant characteristic of the beta configuration. |

| ¹³C NMR | The anomeric carbon (C-1) will show a characteristic shift due to the attached nitrogen. |

| FTIR | The spectrum will exhibit characteristic broad O-H and N-H stretching bands, as well as C-H and C-O stretching vibrations typical of carbohydrates. The amide I and II bands will be absent in the free amine but prominent in its acylated derivatives.[1][7] |

| Mass Spectrometry | FAB-MS and other soft ionization techniques can be used to determine the molecular weight.[1] |

Biological Activity and Drug Development Potential

While direct evidence for the biological activity of the parent this compound is not extensively documented in peer-reviewed literature, its derivatives have shown significant biological effects, suggesting the potential of the core structure as a pharmacophore.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes.

-

Glycogen Phosphorylase: N-(β-d-glucopyranosyl)-imidazolecarboxamides, synthesized from per-O-acetylated β-d-glucopyranosylamine, have been identified as low micromolar inhibitors of glycogen phosphorylase, a target for the treatment of type 2 diabetes.[8]

-

Protein Phosphatase 1: N-acetyl-beta-D-glucopyranosylamine 6-phosphate, a metabolite of the N-acetylated derivative, is a specific inhibitor of the glycogen-bound form of protein phosphatase 1 (PP1).[1]

Antimicrobial and Anti-inflammatory Potential of Derivatives

There are anecdotal claims of antibacterial and antifungal properties of this compound, though these are not substantiated by primary scientific literature. However, various other glucosamine and glycoside derivatives have demonstrated such activities.

-

Antibacterial and Antifungal: 6-Sulfo-6-deoxy-D-glucosamine and its derivatives have shown in vitro antimicrobial activity.[9] Additionally, certain S-beta-D-glucosides of 4-mercaptopyrimidine have been synthesized and screened for antimicrobial activity.[8]

-

Anti-inflammatory: N-acetyl glucosamine (NAG) and its synthetic derivatives have demonstrated anti-inflammatory properties in mouse models by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

The general class of glycosylamines is known to be involved in biological processes like enzyme catalysis and signaling, making them of significant interest to the pharmaceutical industry.[6]

Conclusion

This compound is a valuable and reactive intermediate in carbohydrate chemistry. Its synthesis from readily available D-glucose provides a straightforward route to a range of N-linked glycoconjugates. While the biological activities of the parent compound require further investigation, the demonstrated efficacy of its derivatives as enzyme inhibitors and anti-inflammatory agents underscores the potential of the glucopyranosylamine scaffold in drug discovery and development. Further research into the direct biological effects of this compound and the development of robust analytical data will be crucial for fully realizing its therapeutic potential.

References

- 1. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]

- 3. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of some S-beta-D-glucosides of 4-mercaptopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Glucopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-glucopyranosylamine (CAS 7284-37-9) is a glycosylamine, a class of carbohydrate derivatives where an amino group is attached to the anomeric carbon. This seemingly simple structural modification of glucose leads to a molecule with distinct physical and chemical properties, making it a valuable building block in medicinal chemistry and a subject of interest in glycobiology. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound is a white to slightly yellow crystalline powder that is readily soluble in water.[1] Its fundamental properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 7284-37-9 | [1][2] |

| Molecular Formula | C₆H₁₃NO₅ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| Appearance | White or slightly yellow powder | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 103-112°C (decomposes) (for 2-Acetamido-2-deoxy-β-D-glucosylamine) | [3] |

| Boiling Point | 556.2±50.0 °C (Predicted, for 2-Acetamido-2-deoxy-β-D-glucosylamine) | [3] |

| Solubility | Easily soluble in water | [1] |

| pKa (Strongest Basic) | 8.23 (Predicted, for beta-D-Glucosamine) | [4] |

| logP | -2.7 (Predicted, for beta-D-Glucosamine) | [4] |

Note: Some of the experimental values, particularly for melting and boiling points, are for closely related derivatives due to the limited availability of data for the parent compound. Predicted values are provided for guidance where experimental data is unavailable.

Chemical Reactivity and Stability

The presence of the amino group at the anomeric carbon significantly influences the reactivity of this compound compared to glucose.

-

Instability in Aqueous Solutions: Glycosylamines are known to be unstable in aqueous solutions, where they can undergo hydrolysis to regenerate the parent sugar and ammonia, or rearrange to form other products.

-

Acylation: The amino group is readily acylated. For instance, it can be selectively acylated to form N-acyl derivatives, such as N-octanoyl-beta-D-glucosylamine, a nonionic surfactant.[5]

-

Amadori Rearrangement: Under certain conditions, glycosylamines can undergo the Amadori rearrangement to form 1-amino-1-deoxy-ketoses.

-

Maillard Reaction: As an amino-sugar derivative, this compound can participate in the Maillard reaction with carbonyl compounds, a complex series of reactions that contribute to flavor and color in food chemistry and have implications in biological systems.

The beta-anomer of D-glucopyranose is generally more stable than the alpha-anomer because all the bulky hydroxyl groups and the CH2OH group are in the more sterically favorable equatorial positions in the chair conformation. This principle of conformational stability is also expected to apply to its derivatives like this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of glycosylamines involves the reaction of a reducing sugar with an amine, in this case, ammonia. The following protocol is based on a general procedure for glycosylamine synthesis.[4]

Materials:

-

D-glucose

-

Aqueous ammonia (e.g., 16M)

-

Ammonium bicarbonate

-

Deionized water

Procedure:

-

Prepare a solution of D-glucose in aqueous ammonia. A typical concentration range is 0.2M-0.4M of glucose.[4]

-

Add ammonium bicarbonate to the solution (e.g., 0.2M).[4]

-

Heat the reaction mixture at a controlled temperature (e.g., 42°C) for an extended period (e.g., 36 hours).[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the solvent and excess ammonia and ammonium bicarbonate can be removed under reduced pressure (lyophilization) to yield the crude glucosylamine.[4]

Purification:

The crude product can be purified by recrystallization. The choice of solvent will depend on the solubility of the impurities. Due to the high polarity of this compound, a mixture of a polar solvent (like water or methanol) and a less polar co-solvent might be effective for crystallization.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the synthesized this compound. Key signals to identify include the anomeric proton (H-1) and carbon (C-1), whose chemical shifts and coupling constants are characteristic of the beta configuration. For related glycosylamines, characterization has been performed using ¹H, ¹H-¹H COSY, ¹H-¹³C COSY, and ¹³C NMR spectroscopy.[1]

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can provide the molecular ion peak.[1]

Polarimetry: The optical rotation of the purified compound can be measured using a polarimeter. This is a crucial parameter for characterizing chiral molecules like carbohydrates and their derivatives.

Logical Relationships and Pathways

While specific signaling pathways involving this compound are not well-documented in the available literature, its synthesis and key reactions represent important chemical pathways.

Synthesis Workflow

The synthesis of this compound from D-glucose and ammonia can be visualized as a straightforward workflow.

References

- 1. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]

- 5. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of beta-D-Glucopyranosylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of beta-D-Glucopyranosylamine. Due to the limited availability of a complete, published dataset for the free, unsubstituted this compound, this document presents a detailed synthesis protocol and an analysis of spectroscopic data from closely related compounds. This information serves as a valuable resource for researchers working with glycosylamines and in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound typically involves the direct amination of D-glucose. Several methods have been reported, with variations in the aminating agent, solvent, and reaction conditions. A common and effective method involves the reaction of D-glucose with a saturated solution of ammonium bicarbonate.

Experimental Protocol: Synthesis via Kochetkov Amination

This protocol is adapted from established methods for the synthesis of glycosylamines.

Materials:

-

D-glucose

-

Ammonium bicarbonate (NH₄HCO₃)

-

Methanol (MeOH)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Anhydrous ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup: A solution of D-glucose (1 equivalent) in a minimal amount of water is added to a saturated aqueous solution of ammonium bicarbonate (excess).

-

Reaction: The mixture is stirred at room temperature for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (2:1:1).

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove excess ammonium bicarbonate and water. The resulting syrup is co-evaporated with methanol multiple times to ensure complete removal of volatile salts.

-

Purification: The crude product is dissolved in water and passed through a column of Dowex 50W-X8 resin (H⁺ form). The column is washed with deionized water to remove any unreacted glucose. The desired this compound is then eluted with a 2M aqueous ammonia solution.

-

Isolation: The ammonia-containing fractions are collected and concentrated under reduced pressure. The resulting solid is triturated with anhydrous ethanol and diethyl ether to afford the purified this compound as a white solid.

Logical Workflow for Synthesis and Purification:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data: The following tables summarize the ¹H and ¹³C NMR chemical shifts for the anomeric proton and carbon of beta-D-glucose and N-acetyl-beta-D-glucosamine.

Table 1: ¹H NMR Chemical Shifts (in D₂O)

| Compound | Proton | Chemical Shift (δ) ppm |

| beta-D-Glucose | H-1 | ~4.65 (d, J ≈ 8.0 Hz) |

| N-acetyl-beta-D-glucosamine | H-1 | ~4.70 (d, J ≈ 8.5 Hz) |

| This compound | H-1 | Expected ~4.5-4.8 |

Table 2: ¹³C NMR Chemical Shifts (in D₂O)

| Compound | Carbon | Chemical Shift (δ) ppm |

| beta-D-Glucose | C-1 | ~96.5 |

| N-acetyl-beta-D-glucosamine | C-1 | ~95.0 |

| This compound | C-1 | Expected ~94-97 |

Expected Data for this compound:

-

¹H NMR: The anomeric proton (H-1) is expected to appear as a doublet with a coupling constant (J) of approximately 8-9 Hz, characteristic of a trans-diaxial relationship with H-2. The chemical shift is anticipated to be in the range of 4.5-4.8 ppm. The other ring protons would appear in the region of 3.2-3.9 ppm.

-

¹³C NMR: The anomeric carbon (C-1) is expected to resonate around 94-97 ppm. The other carbon signals (C-2 to C-6) are expected in the range of 60-80 ppm.

Infrared (IR) Spectroscopy

Reference Data: The IR spectrum of D-glucose shows characteristic broad absorption bands for O-H stretching (around 3300 cm⁻¹) and C-O stretching (around 1000-1150 cm⁻¹).

Expected Data for this compound: The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.

-

~2850-2950 cm⁻¹: C-H stretching vibrations.

-

~1600-1650 cm⁻¹: N-H bending (scissoring) vibration.

-

~1000-1150 cm⁻¹: C-O and C-N stretching vibrations.

Mass Spectrometry (MS)

Expected Data for this compound: The mass spectrum of this compound (Molecular Weight: 179.17 g/mol ) is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Expected Fragmentation Pattern (Electron Ionization - EI): The fragmentation of glycosylamines is complex. Key expected fragmentation pathways include:

-

Loss of water (-18 amu): [M-H₂O]⁺

-

Loss of ammonia (-17 amu): [M-NH₃]⁺

-

Cleavage of the pyranose ring: This will lead to a series of fragment ions corresponding to the loss of CH₂O (30 amu), C₂H₄O₂ (60 amu), etc.

-

Retro-Diels-Alder (RDA) reaction: Cleavage of the C1-O and C2-C3 bonds, or C1-O and C4-C5 bonds, leading to characteristic fragment ions.

Fragmentation Pathway Diagram:

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. While a complete experimental dataset for the parent compound remains elusive in the public domain, the provided information on related compounds and a detailed synthetic protocol offers a strong starting point for researchers in the field. The presented logical workflows for synthesis and fragmentation are intended to aid in the design and interpretation of experiments involving this important glycosylamine. Further research is warranted to fully characterize and publish a complete spectroscopic profile of this compound.

The Central Role of β-D-Glucopyranosylamine in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of β-D-glucopyranosylamine as the initial, yet transient, product in the Maillard reaction. This non-enzymatic browning reaction, crucial in food science and with significant implications in drug development and human health, commences with the formation of this N-substituted glycosylamine. Understanding the kinetics, formation pathways, and subsequent reactions of β-D-glucopyranosylamine is fundamental to controlling the Maillard reaction and its myriad products.

Introduction to β-D-Glucopyranosylamine in the Maillard Reaction

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar, such as D-glucose, with a primary or secondary amine, typically from an amino acid, peptide, or protein.[1][2] The first step in this intricate process is the nucleophilic attack of the amino group on the carbonyl carbon of the open-chain form of the reducing sugar.[3] This reaction leads to the formation of a Schiff base, which rapidly cyclizes to form the more stable N-substituted glycosylamine. In the case of D-glucose, this initial product is predominantly β-D-glucopyranosylamine.[3]

While the formation of the glycosylamine is reversible, it serves as the crucial precursor to the irreversible formation of the Amadori product, a 1-amino-1-deoxy-2-ketose, through the Amadori rearrangement.[2][4] This rearrangement is a key step that commits the reactants to the subsequent stages of the Maillard reaction, leading to the development of color, flavor, and aroma, as well as potentially harmful compounds like advanced glycation end-products (AGEs).

Formation and Rearrangement of β-D-Glucopyranosylamine

The formation of β-D-glucopyranosylamine and its subsequent rearrangement are influenced by several factors, including temperature, pH, water activity, and the nature of the reacting amino acid.[5][6]

Reaction Pathway

The initial stages of the Maillard reaction involving β-D-glucopyranosylamine can be visualized as a distinct signaling pathway.

Quantitative Data: Kinetics of Formation and Rearrangement

The kinetics of β-D-glucopyranosylamine formation and its subsequent Amadori rearrangement are critical for controlling the Maillard reaction. The following tables summarize available quantitative data from various studies. It is important to note that reaction conditions significantly influence these values.

Table 1: Rate Constants for Maillard Reaction Steps

| Reaction Step | Reactants | Temperature (°C) | pH | Rate Constant (k) | Reference(s) |

| Glycosylamine Formation | Glucose + Glycine | 100 | 5.5 | Varies (2nd order) | [7] |

| Amadori Rearrangement | Glucosyl-glycine | 100 | 5.5 | Varies (1st order) | [7][8] |

| Amadori Product Degradation | Fructosyl-glycine | 100 | 5.5 | Varies (1st order) | [8] |

| Glycosylamine Formation | D-glucuronate + NH3 | 30 | - | Faster than with D-glucose | [4][9] |

Table 2: Activation Energies for Maillard Reaction Steps

| Reaction Step | Reactants | Activation Energy (Ea) (kJ/mol) | Reference(s) |

| PhIP Formation | Proline Model System | 114.12 | [10] |

| PhIP Formation | Phenylalanine Model System | 95.36 | [10] |

| Hydrolysis of β-glucoside | - | 3.55 (activation phase) | [11] |

| Dissociation of Amino Acid Dimers | Glycine, Alanine, Lysine | ~0.92 - 0.99 eV (~89 - 96 kJ/mol) | [12] |

Note: Direct kinetic data for the formation of β-D-glucopyranosylamine with a wide range of amino acids under standardized conditions is limited in the publicly available literature. The provided data represents examples from specific studies and model systems.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of β-D-glucopyranosylamine and for conducting kinetic studies of the Maillard reaction.

Synthesis and Purification of β-D-Glucopyranosylamine

This protocol is a composite based on general methods described for the synthesis of glycosylamines.[4][9]

Workflow for Synthesis and Purification:

Detailed Protocol:

-

Materials: D-glucose, amino acid (e.g., glycine), methanol, ammonium bicarbonate, silica gel for column chromatography, appropriate solvents for elution.

-

Reaction Setup:

-

Dissolve D-glucose (1 equivalent) and the desired amino acid (1.2 equivalents) in a minimal amount of methanol containing a catalytic amount of ammonium bicarbonate.

-

Stir the mixture at a controlled temperature (e.g., 40-60 °C).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the glycosylamine indicates reaction progression.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel. The elution can be performed with a gradient of chloroform and methanol.

-

Combine the fractions containing the pure product, identified by TLC.

-

Remove the solvent under reduced pressure.

-

-

Characterization:

-

Confirm the structure of the purified β-D-glucopyranosylamine using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

-

Kinetic Analysis of the Maillard Reaction

This protocol outlines a general method for studying the kinetics of the Maillard reaction by monitoring the formation of colored products spectrophotometrically.[13]

Workflow for Kinetic Analysis:

Detailed Protocol:

-

Materials: D-glucose, amino acid, appropriate buffer solutions (e.g., phosphate buffer for different pH values), spectrophotometer.

-

Procedure:

-

Prepare stock solutions of D-glucose and the amino acid of interest at a known concentration.

-

In a series of reaction vessels, mix the glucose and amino acid solutions in the desired molar ratio within a buffer solution to maintain a constant pH.

-

Incubate the reaction mixtures in a temperature-controlled water bath or oven at various temperatures (e.g., 60, 70, 80 °C).

-

At regular time intervals, withdraw an aliquot from each reaction mixture and immediately cool it in an ice bath to quench the reaction.

-

Measure the absorbance of the solution at a wavelength characteristic of Maillard browning (e.g., 420 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Plot the absorbance values against time for each temperature.

-

Determine the initial reaction rates from the slopes of these plots.

-

Calculate the rate constants (k) for the reaction at different temperatures.

-

Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to determine the activation energy (Ea) of the reaction by plotting ln(k) versus 1/T.[2][11]

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a powerful technique for the separation and quantification of β-D-glucopyranosylamine and other Maillard reaction intermediates.[6][14][15]

General HPLC-UV Method Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15][16]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector at a wavelength where the compounds of interest absorb (e.g., around 280 nm for aromatic amino acids).

-

Quantification: Based on a calibration curve generated using standards of known concentrations.

Spectroscopic Characterization of β-D-Glucopyranosylamine

Definitive identification of β-D-glucopyranosylamine relies on spectroscopic techniques.

Table 3: Expected Spectroscopic Data for β-D-Glucopyranosylamine

| Technique | Expected Features | Reference(s) |

| ¹H NMR | Anomeric proton (H-1) signal as a doublet around 4.0-4.5 ppm with a J-coupling constant of ~8-9 Hz, characteristic of a trans-diaxial relationship with H-2, confirming the β-anomer. Other sugar protons will appear in the 3.0-4.0 ppm region. | [7] |

| ¹³C NMR | Anomeric carbon (C-1) signal around 85-90 ppm. Other sugar carbons will appear in the 60-80 ppm region. | [17] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the glucosyl-amine adduct. Fragmentation patterns may show loss of water and sugar ring fragments. | [7] |

| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching bands around 3300-3500 cm⁻¹. C-H stretching bands around 2800-3000 cm⁻¹. C-O and C-N stretching bands in the fingerprint region. | [18] |

Note: The exact chemical shifts and fragmentation patterns will depend on the specific amino acid attached and the solvent used for analysis.

Conclusion

β-D-Glucopyranosylamine is a fleeting but essential intermediate that dictates the initial course of the Maillard reaction. A thorough understanding of its formation, kinetics, and subsequent rearrangement is paramount for researchers and professionals in food science and drug development. By employing the detailed experimental protocols and analytical methods outlined in this guide, scientists can gain deeper insights into this complex reaction, enabling better control over the formation of desirable flavors and colors while minimizing the production of potentially harmful compounds. Further research is warranted to expand the quantitative kinetic data for a wider range of amino acids and reaction conditions, which will undoubtedly contribute to a more comprehensive understanding of the Maillard reaction as a whole.

References

- 1. N-(1-deoxy-D-fructos-1-yl)glycine | C8H15NO7 | CID 3081391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oswaal360.com [oswaal360.com]

- 3. imreblank.ch [imreblank.ch]

- 4. researchgate.net [researchgate.net]

- 5. Feasibility Study of Amadori Rearrangement Products of Glycine, Diglycine, Triglycine, and Glucose as Potential Food Additives for Production, Stability, and Flavor Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I--reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 11. researchgate.net [researchgate.net]

- 12. Binding Energies of the Proton-Bound Amino Acid Dimers Gly·Gly, Ala·Ala, Gly·Ala, and Lys·Lys Measured by Blackbody Infrared Radiative Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iterated reaction graphs: simulating complex Maillard reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. phcogj.com [phcogj.com]

An In-depth Technical Guide to the Anomeric Configuration of β-D-Glucopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Glucopyranosylamine is a pivotal structural motif in a vast array of biologically significant molecules, including nucleosides, glycoproteins, and various synthetic glycoconjugates. As a foundational building block in drug discovery and development, a comprehensive understanding of its stereochemistry, particularly the anomeric configuration, is paramount. The anomeric center (C-1) of D-glucopyranosylamine can exist in two diastereomeric forms: α and β. The β-configuration, where the amino group at C-1 is in an equatorial position in the stable 4C1 chair conformation, is often the thermodynamically preferred and biologically relevant anomer. This guide provides a detailed technical overview of the anomeric configuration of β-D-glucopyranosylamine, encompassing its structural determination, synthesis, and the equilibrium dynamics that govern its formation.

Structural Elucidation of the β-Anomeric Configuration

The definitive assignment of the β-anomeric configuration of D-glucopyranosylamine relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the connectivity and stereochemistry of β-D-glucopyranosylamine. The key diagnostic feature for determining the anomeric configuration is the coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2), denoted as ³JH1,H2.

In the 4C1 chair conformation of the pyranose ring, the protons on adjacent carbons can be either axial (ax) or equatorial (eq). The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

-

β-Anomer: In the β-configuration, both H-1 and H-2 are in the axial position, resulting in a dihedral angle of approximately 180°. This leads to a large coupling constant, typically in the range of 8-10 Hz.

-

α-Anomer: In the α-configuration, H-1 is axial while H-2 is equatorial, with a dihedral angle of about 60°. This results in a smaller coupling constant, usually between 3-4 Hz.

The chemical shift of the anomeric proton and carbon are also indicative of the anomeric configuration. Generally, the anomeric proton of the β-anomer resonates at a higher field (lower ppm) compared to the α-anomer, while the anomeric carbon of the β-anomer appears at a lower field (higher ppm).

Table 1: Representative ¹H and ¹³C NMR Data for the Anomeric Center of Glucosylamines

| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | Anomeric Carbon (C-1) Chemical Shift (ppm) | ³JH1,H2 (Hz) |

| β-D-Glucopyranosylamine | ~4.1 - 4.5 | ~87 - 90 | ~8 - 9 |

| α-D-Glucopyranosylamine | ~4.8 - 5.2 | ~83 - 86 | ~3 - 4 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

X-ray Crystallography

Anomerization: The Equilibrium between α and β Anomers

In solution, D-glucopyranosylamine exists as an equilibrium mixture of the α and β anomers, along with a small amount of the open-chain imine form.[2][3] This process of interconversion between anomers is known as anomerization or mutarotation. The equilibrium is established through the transient formation of the open-chain Schiff base intermediate.

Caption: Anomerization of D-Glucopyranosylamine in solution.

The β-anomer of D-glucopyranose is generally more stable than the α-anomer due to the equatorial position of the C-1 hydroxyl group, which minimizes steric interactions. This preference for the equatorial position of the substituent at the anomeric carbon is also observed in β-D-glucopyranosylamine, making it the major anomer at equilibrium in many solvent systems.

Experimental Protocols

Synthesis of β-D-Glucopyranosylamine

A common and efficient method for the synthesis of β-D-glucopyranosylamine involves the reaction of D-glucose with ammonium bicarbonate in aqueous ammonia.[4][5][6] This method favors the formation of the β-anomer.

Materials:

-

D-Glucose

-

Ammonium bicarbonate (NH₄HCO₃)

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve D-glucose in a minimal amount of warm water.

-

To this solution, add a saturated solution of ammonium bicarbonate in concentrated aqueous ammonia. The molar ratio of glucose to ammonium bicarbonate is typically 1:1.2.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

The resulting syrup is then triturated with methanol to induce crystallization.

-

The crude product can be recrystallized from a mixture of methanol and diethyl ether to yield pure β-D-glucopyranosylamine as a white crystalline solid.

NMR Spectroscopic Analysis for Anomeric Configuration Determination

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized glucopyranosylamine in 0.5 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Key parameters to set include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that covers the range of 0-10 ppm, and a relaxation delay of at least 2 seconds.

Data Analysis:

-

Identify the anomeric proton signal, which typically appears as a doublet in the region of 4.0-5.5 ppm.

-

Measure the coupling constant (³JH1,H2) of the anomeric proton doublet. A value in the range of 8-10 Hz is indicative of the β-anomeric configuration.

-

For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm the connectivity between H-1 and H-2, and to assign the corresponding anomeric carbon signal.

Caption: Experimental workflow for determining anomeric configuration.

Conclusion

The anomeric configuration of β-D-glucopyranosylamine is a critical determinant of its chemical and biological properties. The predominance of the β-anomer is a consequence of thermodynamic stability, favoring the equatorial orientation of the amino group. The unambiguous determination of this configuration is routinely achieved through NMR spectroscopy, primarily by measuring the large vicinal coupling constant between the anomeric and C-2 protons. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and drug development professionals working with this essential carbohydrate building block. A thorough understanding and confirmation of the anomeric configuration are indispensable for the rational design and synthesis of novel glycoconjugates with desired therapeutic activities.

References

- 1. Glycosylamines of 4,6-O-butylidene-alpha-D-glucopyranose: synthesis and characterization of glycosylamines, and the crystal structure of 4,6-O-butylidene-N-(o-chlorophenyl)-beta-D-glucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable glycosylamines at the reducing ends of cellulose nanocrystals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01329D [pubs.rsc.org]

- 3. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP0601897A1 - Method for the preparation of glycosylamines from reducing sugars - Google Patents [patents.google.com]

Dawn of a New Bond: An In-depth Technical Guide to the Early Studies on the Synthesis of Glycosylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the glycosidic bond, a cornerstone of carbohydrate chemistry, has been a subject of intense investigation for over a century. While the synthesis of O-glycosides has historically received considerable attention, the parallel development of methods for constructing the N-glycosidic linkage, the defining feature of glycosylamines and nucleosides, has been equally pivotal. These early studies laid the fundamental groundwork for the synthesis of a vast array of biologically significant molecules, from flavor compounds in food chemistry to the very building blocks of life, the nucleosides. This technical guide provides a comprehensive overview of the seminal early studies on the synthesis of glycosylamines, offering detailed experimental protocols, quantitative data from these pioneering works, and visual representations of the key reaction pathways and workflows.

The Maillard Reaction: An Unintentional Gateway to Glycosylamines

In 1912, French chemist Louis-Camille Maillard, while investigating the synthesis of peptides by heating amino acids and sugars, observed the formation of brown pigments, a phenomenon now famously known as the Maillard reaction.[1][2] This complex cascade of reactions, responsible for the desirable flavors and colors in cooked foods, begins with the formation of an N-substituted glycosylamine.[1][3]

The initial step of the Maillard reaction is the condensation of the carbonyl group of a reducing sugar with the amino group of an amino acid, peptide, or protein to form a Schiff base, which then cyclizes to the more stable N-substituted glycosylamine.[4][5]

Experimental Protocols for Maillard's Early Experiments

While Maillard's 1912 paper was visionary in its scope, it was more descriptive of the overall phenomenon rather than a detailed synthetic manual.[6] However, subsequent work by others in the field has allowed for the reconstruction of typical early experimental conditions.

General Protocol for the Synthesis of an N-Substituted Glycosylamine via the Maillard Reaction:

-

Reactant Preparation: An amino acid (e.g., glycine) and a reducing sugar (e.g., D-glucose) are combined in equimolar amounts.

-

Solvent: The reaction is typically carried out in a minimal amount of water or, in some early experiments, in glycerol.[2]

-

Heating: The mixture is heated to a temperature of around 100°C.[2]

-

Observation: The formation of a yellow-brown color indicates the progress of the reaction.

-

Isolation: Isolation of the initial glycosylamine product from the complex mixture of Maillard reaction products was a significant challenge in these early studies and was often not the primary goal.

Quantitative Data from Early Maillard Reaction Studies

Quantitative analysis of the initial glycosylamine formation was not a primary focus of early Maillard reaction research. The emphasis was on the overall browning and flavor development. However, it was qualitatively observed that pentoses react faster than hexoses.[2]

| Sugar | Amino Acid | Temperature (°C) | Reaction Time | Observations |

| D-Glucose | Glycine | 100 | Several hours | Browning and evolution of CO2[2] |

| D-Fructose | Glycine | 100 | Several hours | Browning and evolution of CO2[2] |

| D-Arabinose | Glycine | 100 | Shorter than hexoses | More rapid browning[2] |

| D-Xylose | Glycine | 100 | Shorter than hexoses | More rapid browning[2] |

Logical Workflow for the Initial Stage of the Maillard Reaction

Caption: Initial condensation and cyclization steps of the Maillard reaction.

The Amadori Rearrangement: A Key Transformation of Glycosylamines